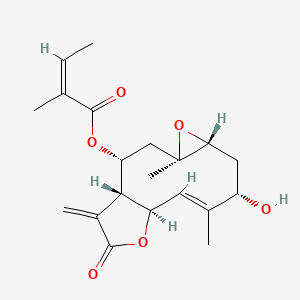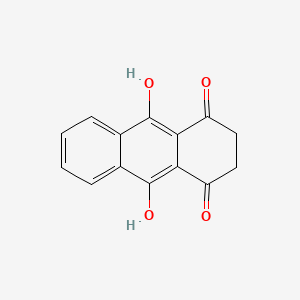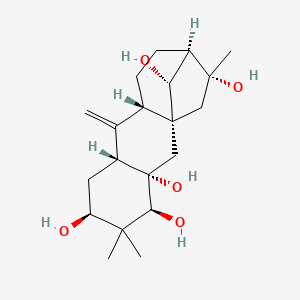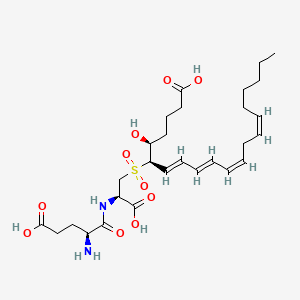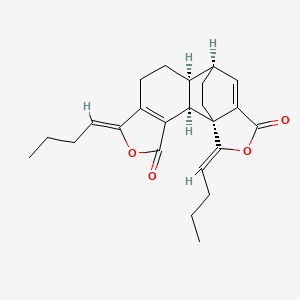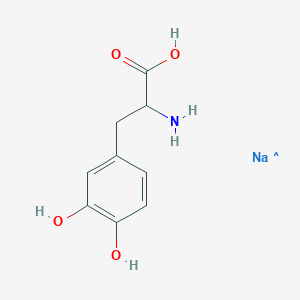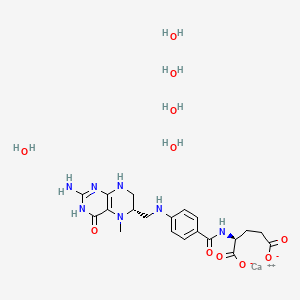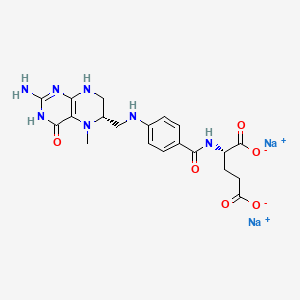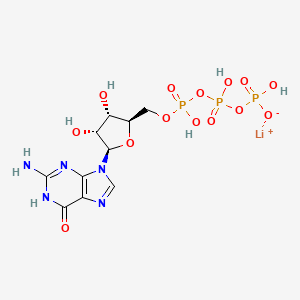
Lithium guanosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium guanosine triphosphate is a form of guanosine triphosphate that includes lithium. It functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . GTP activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .
Molecular Structure Analysis
The molecular weight of Lithium guanosine triphosphate is 535.0443 . The elemental analysis shows that it contains Carbon (22.45%), Hydrogen (2.64%), Lithium (2.59%), Nitrogen (13.09%), Oxygen (41.86%), and Phosphorus (17.37%) .Chemical Reactions Analysis
GTP hydrolysis is a biologically crucial reaction, involved in regulating almost all cellular processes . There remain many open questions with regard to the preferred reaction pathway for GTP hydrolysis, as well as the nature of the corresponding transition states .科学的研究の応用
Signal Transduction
Field
Application
GTPases play a crucial role in signal transduction from the intracellular edge of the plasma membrane and intracellular domain of transmembrane receptors .
Method
The GTPase cycle, which involves the binding and hydrolysis of GTP, is central to the function of G proteins in signal transduction .
Results
The activation and deactivation of these proteins regulate various cellular processes, including growth, differentiation, and the response to extracellular stimuli .
Protein Synthesis
Field
Application
GTPases are involved in protein synthesis at the ribosome .
Method
Translation factors of the TRAFAC family control initiation, elongation, and termination of protein synthesis. They act as ribosome-assembly factors .
Results
This process ensures the accurate translation of genetic information into proteins .
Cell Division Control
Field
Application
GTPases control cell division .
Method
GTPases regulate the assembly and disassembly of the mitotic spindle, which is crucial for cell division .
Results
This regulation ensures the proper segregation of chromosomes during cell division .
Protein Folding
Field
Application
GTPases are involved in proper protein folding .
Method
Proteins require the assistance of molecular chaperones to get a functional conformation or for refolding of unfolded or misfolded proteins that underwent a stress .
Results
This process ensures the proper function of proteins within the cell .
Protein Translocation
Application
GTPases are involved in the translocation of proteins through the membrane of the endoplasmic reticulum .
Method
GTPases regulate the insertion of proteins into the ER membrane and their translocation across the ER membrane .
Results
This process is crucial for the proper localization and function of proteins within the cell .
Vesicular Transport
Application
GTPases are involved in vesicular transport within the cell .
Method
GTPases regulate the budding, uncoating, and fusion of transport vesicles .
Results
This process is essential for the transport of proteins and lipids between different cellular compartments .
GDP-L-Fucose Production
Field
Biotechnological Products and Process Engineering
Application
Guanosine 5′-triphosphate (GTP) is the key substrate for biosynthesis of guanosine 5′-diphosphate (GDP)-L-fucose .
Method
The biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-L-fucose was manipulated .
Results
A maximum GDP-L-fucose concentration of 305.5±5.3 mg L−1 was obtained, which corresponds to a 58% enhancement in the GDP-L-fucose production compared with the control strain .
DNA Sequencing
Field
Application
Guanosine triphosphates are used in the dideoxy-chain termination sequencing methods .
Method
The nucleotide is used in place of dGTP to overcome compression problems in gel electrophoresis when sequencing GC-rich stretches of DNA .
Results
This application improves the accuracy and efficiency of DNA sequencing .
Hydrolysis Study
Application
The hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTP-binding proteins, GTPases .
Method
The QM/MM MD method was applied to compute the Gibbs energy profiles of this biochemical reaction .
Results
This study provides insights into the mechanism of GTP hydrolysis .
Safety And Hazards
将来の方向性
GTP and ATP are essential nucleic acid building blocks and serve as energy molecules for a wide range of cellular reactions . Cellular GTP concentration fluctuates independently of ATP and is significantly elevated in numerous cancers, contributing to malignancy . Therefore, quantitative measurement of ATP and GTP has become increasingly important to elucidate how concentration changes regulate cell function .
特性
IUPAC Name |
lithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3.Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLDKGIVWUKSE-GWTDSMLYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15LiN5O14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium guanosine triphosphate | |
CAS RN |
85737-04-8 |
Source


|
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




